nisin Z

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nisin Z is a bacteriocin polypeptide antibiotic known as a lantibiotic. Nisin is produced by gram-positive bacteria to reduce competitive strain from other gram-positive bacteria.

Wissenschaftliche Forschungsanwendungen

Improvement of Solubility and Stability : Nisin Z's solubility and stability have been a focus of research. Studies have shown that this compound mutants can be produced with improved functional properties, enhancing solubility at neutral pH and chemical stability across various conditions (Rollema et al., 1995).

Antimicrobial Action Against Listeria monocytogenes : this compound has been found effective against Listeria monocytogenes, a significant pathogen in food safety. The action of this compound is influenced by environmental factors like pH and temperature, showcasing its potential in food preservation (Abee et al., 1994).

Dual Antibacterial Mechanisms : this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Its action involves distinct mechanisms, indicating its broad-spectrum potential in antimicrobial applications (Kuwano et al., 2005).

Development and Application in China : The journey of nisin development in China highlights its application as a natural-green food preservative, indicating its global reach and significance in food safety and preservation (Zhang & Zhong, 2015).

Pore Formation in Bacterial Membranes : Studies on this compound have explored its molecular mechanism in permeabilizing bacterial membranes. Understanding this mechanism is crucial for developing more effective antimicrobial strategies (van Kraaij et al., 1998).

Anticancer Properties : Beyond its antimicrobial applications, this compound has shown potential in anticancer research. It can induce selective cytotoxicity in cancer cells, suggesting its use in novel cancer therapies (Lewies et al., 2018).

Functionalization in Biomedical Applications : Research has expanded into biomedical applications, such as the functionalization of sodium alginate/gelatin fibers with this compound for inhibiting Staphylococcus aureus-induced infections, indicating its potential in medical treatments (Homem et al., 2021).

Antimicrobial Peptide Embedding : Embedding this compound in polyelectrolyte multilayers for creating functionalized coatings demonstrates its utility in various industry sectors, including food, biomaterials, and pharmaceuticals (Webber et al., 2021).

Orientation in Membranes : Studies on the orientation of nisin in membranes help in understanding its antimicrobial mechanism, which is essential for designing effective antimicrobial agents (Breukink et al., 1998).

Quantitative Analysis in Milk : Research on the analytical methods for determining nisin A and this compound in cow milk using liquid chromatography-tandem mass spectrometry supports its application in the dairy industry (Ko et al., 2015).

Wirkmechanismus

Target of Action

Nisin Z, a variant of nisin, is a small cationic peptide that primarily targets Gram-positive bacteria . Its primary target is lipid II , an essential precursor in peptidoglycan biosynthesis . Lipid II is a molecule found in the cell membrane of bacteria and plays a crucial role in cell wall synthesis .

Mode of Action

This compound exhibits a dual mode of action . It binds to lipid II on the bacterial membrane, resulting in the inhibition of cell wall synthesis . This binding also leads to the formation of pores in the bacterial cell membrane . The pore formation causes a loss of vital ions and molecules, leading to cell death .

Biochemical Pathways

The interaction of this compound with lipid II disrupts the biochemical pathways involved in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis . Additionally, this compound can induce apoptosis and inhibit the outgrowth of bacterial spores .

Pharmacokinetics

It’s known that this compound is heat stable at acidic ph and shows a bactericidal mode of action against certain bacteria .

Result of Action

The result of this compound’s action is the death of the targeted bacterial cells . By inhibiting cell wall synthesis and forming pores in the cell membrane, this compound causes the cells to lose vital ions and molecules, leading to cell death . In addition, this compound has been found to induce selective toxicity and negatively affect the energy metabolism of certain cells .

Action Environment

The effectiveness of this compound is often affected by environmental factors such as pH, temperature, food composition, structure, and food microbiota . For instance, the action of this compound is optimal at pH 6.0 and is significantly reduced by di- and trivalent cations . Moreover, this compound is more soluble and stable at a pH above 6 compared to nisin A .

Zukünftige Richtungen

The continued unearthing of new natural variants from within human and animal gastrointestinal tracts has sparked interest in the potential application of nisin to influence the microbiome . Moreover, interdisciplinary approaches have taken advantage of biotechnological advancements to bioengineer nisin to produce novel variants and expand nisin functionality for applications in the biomedical field .

Biochemische Analyse

Biochemical Properties

Nisin Z interacts with various enzymes, proteins, and other biomolecules. It is a 3.5-kDa polypeptide with antimicrobial activity . Its gene, nisZ, has been cloned and its nucleotide sequence was found to be identical to that of the precursor nisin gene apart from a single mutation resulting in the substitution His27Asn in the mature polypeptide .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. As an antimicrobial peptide, it inhibits the growth of other bacteria . Its antimicrobial activity enhances food safety and shelf life by combating pathogens such as Listeria monocytogenes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The His27Asn substitution in this compound indicates that it has a similar structure to nisin .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

| { "Design of Synthesis Pathway": "The synthesis pathway for nisin Z involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin with linker", "Coupling reagents", "Deprotection reagents", "Cleavage reagents" ], "Reaction": [ "The first step involves attaching the Fmoc-protected amino acid to the resin with the linker.", "The Fmoc group is then removed using a deprotection reagent.", "The next Fmoc-protected amino acid is added using a coupling reagent.", "This process is repeated until the desired peptide sequence is obtained.", "The peptide is then cleaved from the resin using a cleavage reagent.", "The crude peptide is purified using HPLC to obtain the final product, nisin Z." ] } | |

CAS-Nummer |

137061-46-2 |

Molekularformel |

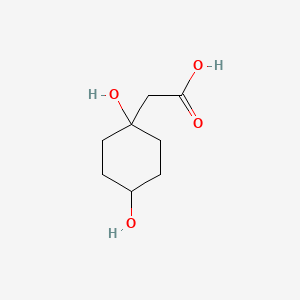

C141H229N41O38S7 |

Molekulargewicht |

3331.1 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S,22S)-21-[[(2S)-6-amino-2-[[(3S,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(2-amino-2-oxoethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid |

InChI |

InChI=1S/C141H229N41O38S7/c1-24-67(11)103(147)133(211)159-79(27-4)116(194)171-91-57-223-58-92(172-121(199)86(48-65(7)8)166-113(191)72(16)155-136(214)105(68(12)25-2)177-130(91)208)131(209)181-110-77(21)227-60-93(157-102(188)55-150-132(210)97-38-34-44-182(97)140(110)218)126(204)161-81(36-29-32-42-143)118(196)179-107-74(18)224-59-94(158-101(187)54-149-115(193)82(39-45-221-22)162-120(198)85(47-64(5)6)165-111(189)70(14)153-100(186)53-151-134(107)212)127(205)167-88(50-98(145)184)122(200)163-83(40-46-222-23)117(195)160-80(35-28-31-41-142)119(197)180-108-75(19)226-62-96-128(206)168-89(51-99(146)185)123(201)173-95(61-225-76(20)109(139(217)174-96)178-114(192)73(17)156-138(108)216)129(207)170-90(56-183)125(203)176-106(69(13)26-3)137(215)169-87(49-78-52-148-63-152-78)124(202)175-104(66(9)10)135(213)154-71(15)112(190)164-84(141(219)220)37-30-33-43-144/h27,52,63-70,73-77,80-97,103-110,183H,15-16,24-26,28-51,53-62,142-144,147H2,1-14,17-23H3,(H2,145,184)(H2,146,185)(H,148,152)(H,149,193)(H,150,210)(H,151,212)(H,153,186)(H,154,213)(H,155,214)(H,156,216)(H,157,188)(H,158,187)(H,159,211)(H,160,195)(H,161,204)(H,162,198)(H,163,200)(H,164,190)(H,165,189)(H,166,191)(H,167,205)(H,168,206)(H,169,215)(H,170,207)(H,171,194)(H,172,199)(H,173,201)(H,174,217)(H,175,202)(H,176,203)(H,177,208)(H,178,192)(H,179,196)(H,180,197)(H,181,209)(H,219,220)/b79-27-/t67-,68-,69-,70-,73-,74-,75-,76-,77-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92-,93-,94-,95-,96-,97-,103-,104-,105-,106-,107+,108+,109+,110+/m0/s1 |

InChI-Schlüssel |

PWFSAVZKCGCNRK-RDLXCTAXSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CSC[C@H](C(=O)N1)NC(=O)/C(=C/C)/NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H]2[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H]3CCCN3C2=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]5[C@@H](SC[C@H]6C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N6)NC(=O)[C@@H](NC5=O)C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |

Kanonische SMILES |

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C |

Synonyme |

nisin Z |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)

![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)

![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)